molecular formula C12H14O2 B156295 1-(p-Methylbenzyl)cyclopropanecarboxylic acid CAS No. 1804-28-0

1-(p-Methylbenzyl)cyclopropanecarboxylic acid

Cat. No. B156295
CAS RN: 1804-28-0
M. Wt: 190.24 g/mol
InChI Key: HJWBQCOOUNIZPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(p-Methylbenzyl)cyclopropanecarboxylic acid is a cyclopropane derivative that has attracted significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been found to exhibit potent biological activity, making it a promising candidate for the development of new drugs. In

Scientific Research Applications

1-(p-Methylbenzyl)cyclopropanecarboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer treatments. Additionally, it has been shown to possess anti-inflammatory and analgesic properties, suggesting that it may be useful in the treatment of pain and inflammation.

Mechanism of Action

The exact mechanism of action of 1-(p-Methylbenzyl)cyclopropanecarboxylic acid is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
1-(p-Methylbenzyl)cyclopropanecarboxylic acid has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, it has been shown to possess antioxidant activity, which may help to protect cells from oxidative damage. It has also been found to modulate the expression of certain genes involved in cell proliferation and differentiation, suggesting that it may have potential as a therapeutic agent for a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(p-Methylbenzyl)cyclopropanecarboxylic acid is its potent biological activity, which makes it a promising candidate for the development of new drugs. Additionally, the compound is relatively easy to synthesize using standard laboratory techniques. However, there are also some limitations associated with its use in lab experiments. For example, the compound is relatively unstable and may degrade over time, making it difficult to store and handle.

Future Directions

There are a number of future directions for research on 1-(p-Methylbenzyl)cyclopropanecarboxylic acid. One area of interest is the development of new drugs based on the compound's structure and biological activity. Additionally, further studies are needed to fully elucidate the compound's mechanism of action and to identify potential targets for therapeutic intervention. Finally, research is needed to explore the compound's potential applications in the treatment of a variety of diseases, including cancer and inflammatory disorders.

Synthesis Methods

The synthesis of 1-(p-Methylbenzyl)cyclopropanecarboxylic acid involves the reaction of p-methylbenzylmagnesium chloride with cyclopropanecarboxylic acid. The reaction is typically carried out in the presence of a catalyst, such as copper iodide, and under an inert atmosphere. The resulting product is then purified using standard techniques, such as column chromatography or recrystallization.

properties

IUPAC Name

1-[(4-methylphenyl)methyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9-2-4-10(5-3-9)8-12(6-7-12)11(13)14/h2-5H,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWBQCOOUNIZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170959
Record name 1-(p-Methylbenzyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(p-Methylbenzyl)cyclopropanecarboxylic acid

CAS RN

1804-28-0
Record name 1-[(4-Methylphenyl)methyl]cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1804-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(p-Methylbenzyl)cyclopropanecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001804280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(p-Methylbenzyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(p-methylbenzyl)cyclopropanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.723
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.